molecular formula C14H20ClNO2 B2595704 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1354538-28-5

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2595704
CAS No.: 1354538-28-5
M. Wt: 269.77
InChI Key: QATAVFRPXDRGMB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a versatile organic compound used in various scientific research fields. Its unique structure, which includes a benzamide core substituted with a chloro group and a hydroxy-dimethylpentyl side chain, makes it valuable for applications in drug development and organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-chloro-N-(3-oxo-4,4-dimethylpentyl)benzamide.

    Reduction: Formation of N-(3-hydroxy-4,4-dimethylpentyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
  • 3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Biological Activity

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in scientific research, highlighting relevant studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H20ClN2O2
  • Molecular Weight : 284.77 g/mol
  • IUPAC Name : this compound

This compound features a chloro substituent and a hydroxy group on a benzamide framework, which may contribute to its biological activity.

Target Interaction

This compound is believed to interact with specific enzymes or receptors in biological systems. The binding to these targets can modulate various biochemical pathways, influencing processes such as cell growth, immune response, and metabolic regulation.

Biochemical Pathways

Upon binding to its target, the compound may affect several downstream signaling pathways. These interactions are crucial for understanding how the compound exerts its biological effects. Preliminary studies suggest involvement in pathways related to inflammation and microbial growth.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The compound's solubility and permeability influence its bioavailability.
  • Distribution : It is expected to distribute widely within bodily tissues due to its lipophilic nature.
  • Metabolism : Potential metabolic pathways include oxidation of the hydroxy group and reduction of the chloro group.
  • Excretion : The compound is likely excreted via renal pathways after metabolic conversion.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Antinociceptive Activity : A study evaluated the analgesic properties of related compounds that share structural similarities with this compound. The results indicated significant antinociceptive effects mediated through κ-opioid receptor (KOR) agonism .
  • Antiviral Potential : Another investigation into benzamide derivatives revealed broad-spectrum antiviral activity against Hepatitis B virus (HBV), highlighting the importance of structural modifications in enhancing efficacy against viral infections .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
2-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamideAntimicrobial, anti-inflammatoryEffective against bacterial strains.
N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamideAntiviral against HBVInhibits HBV replication via A3G modulation .
2-chloro-N-(3-hydroxy-4-methylpentyl)benzamideModerate anti-inflammatoryDifferent substitution pattern affects activity.

Properties

IUPAC Name

3-chloro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)12(17)7-8-16-13(18)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATAVFRPXDRGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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